molecular formula C13H11ClN4OS B2568082 (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173399-33-1

(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2568082
CAS RN: 1173399-33-1
M. Wt: 306.77
InChI Key: CVSJMUWKMLNMJW-DTQAZKPQSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available literature .

Scientific Research Applications

Semiconductors for Plastic Electronics

The compound, which contains a thiazolo[5,4-d]thiazole fused (bi)heterocycle, is an electron-deficient system with high oxidative stability and a rigid planar structure . This makes it a promising building block in the synthesis of semiconductors for plastic electronics .

Organic Photovoltaics

The compound’s electron-deficient system and efficient intermolecular π–π overlap make it suitable for applications in organic photovoltaics . The aryl-functionalized thiazolo[5,4-d]thiazole derivatives expand the conjugated backbone of the semiconducting material .

Organic Electronics

The parent thiazolo[5,4-d]thiazole moiety of the compound possesses appealing features towards applications in organic electronics .

Photodynamic Therapy (PDT) for Cancer Treatment

The compound has been used to develop a new amphiphilic organic compound with positive charge, which shows special dual organelle targeting to lysosomes and mitochondria . This compound exhibits bright near-infrared aggregation-induced emission (AIE), high singlet oxygen (1O2) quantum yield (0.442), good biocompatibility, and photostability . It can be used as a two-photon imaging agent for fine observation of live cells and tissue vascular networks . After light irradiation, it induces apoptosis by causing significant reduction in mitochondrial membrane potential (MMP), abnormal mitochondrial morphology, and destruction of phagosomes and lysosomes . In vivo experiments show that it can effectively inhibit tumor growth under light irradiation .

Two-Photon Imaging

The compound can be used as a two-photon imaging agent for fine observation of live cells and tissue vascular networks .

Antibacterial Activity

Although not directly related to the compound, derivatives of 3-methylbenzo[d]thiazol have shown superior antibacterial activity . This suggests potential for further research into the antibacterial properties of the compound.

properties

IUPAC Name

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4OS/c1-17-11-8(14)4-3-5-10(11)20-13(17)16-12(19)9-6-7-15-18(9)2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSJMUWKMLNMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

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